Benzyl (2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is a synthetic compound that features a 1,3,4-thiadiazole ring, a piperidine ring, and a carbamate group. The presence of these functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to their mesoionic character . These compounds have been studied widely in medicinal chemistry for their broad spectrum of biological activities .
Mode of Action
The thiadiazole ring, a key component of this compound, allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities .
Biochemical Pathways
It is known that thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . This suggests that the compound may have good bioavailability.
Result of Action
Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . This suggests that the compound may have potential anticancer effects.
Action Environment
The influence of the substituent on the compounds’ activity is depicted . This suggests that the compound’s action may be influenced by various factors, including its chemical structure and the environment in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Attachment of the piperidine ring: The 1,3,4-thiadiazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution.
Introduction of the carbamate group: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the carbamate moiety.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzyl (2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. The thiadiazole ring is known for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their anticancer properties. The presence of the thiadiazole ring, in particular, has been linked to cytotoxic activities against cancer cells .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Carbamate esters: These compounds are widely used in medicinal chemistry for their ability to inhibit enzymes.
Uniqueness
What sets Benzyl (2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate apart is the combination of these three functional groups in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a versatile compound in scientific research.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-15(10-18-16(23)24-11-13-4-2-1-3-5-13)21-8-6-14(7-9-21)25-17-20-19-12-26-17/h1-5,12,14H,6-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSUGMCFNMJUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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